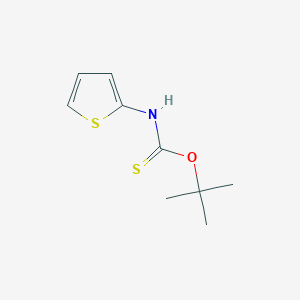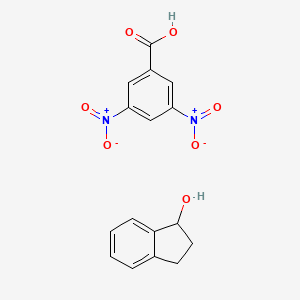
1,1'-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene is a chemical compound characterized by the presence of two nitro groups attached to a butadiene backbone, which is further connected to two benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene typically involves the nitration of 1,4-diphenyl-1,3-butadiene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1,1’-(1,4-diaminobuta-1,3-diene-1,4-diyl)dibenzene.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene has several applications in scientific research:
Biology: Potential use in studying the effects of nitro compounds on biological systems, including their interactions with enzymes and proteins.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s conjugated diene structure allows it to participate in cycloaddition reactions, forming new chemical bonds and structures .
相似化合物的比较
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Lacks the nitro groups, making it less reactive in redox reactions but still useful in cycloaddition reactions.
1,3-Dinitrobenzene: Contains nitro groups on a benzene ring but lacks the extended conjugated diene structure.
1,4-Dinitro-1,3-butadiene: Similar nitro and diene structure but without the phenyl groups, affecting its reactivity and applications.
Uniqueness
1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene is unique due to its combination of nitro groups and conjugated diene structure, which imparts distinct reactivity and potential for diverse applications in synthesis and material science.
属性
CAS 编号 |
61208-80-8 |
|---|---|
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC 名称 |
(1,4-dinitro-4-phenylbuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C16H12N2O4/c19-17(20)15(13-7-3-1-4-8-13)11-12-16(18(21)22)14-9-5-2-6-10-14/h1-12H |
InChI 键 |
CAEPTDBEQKDQJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)

![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)


![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)


![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)




